An In-depth Technical Guide to (S)-8-fluorochroman-4-amine
An In-depth Technical Guide to (S)-8-fluorochroman-4-amine
Abstract: This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-8-fluorochroman-4-amine, a chiral fluorinated amine of significant interest in medicinal chemistry. While detailed experimental data for this specific compound remains largely within proprietary domains, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers molecular identification, predicted physicochemical properties, a plausible synthetic pathway, expected spectral characteristics, a discussion of its potential pharmacological context as a modulator of the 5-HT1A receptor, and essential safety and handling protocols.
Introduction and Molecular Identity
(S)-8-fluorochroman-4-amine is a fluorinated derivative of the chroman scaffold, a privileged structure in drug discovery. The incorporation of a fluorine atom at the 8-position of the aromatic ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for novel therapeutics. Its primary application appears to be as a key intermediate in the synthesis of more complex, biologically active molecules, particularly within the realm of neuroscience and targeted protein degradation. The chiral amine at the 4-position introduces stereospecificity, which is critical for selective interaction with biological targets.
Chemical Structure and Identifiers
The fundamental structure consists of a dihydropyran ring fused to a fluorinated benzene ring, with a stereochemically defined amine group at the C4 position.
| Identifier | Value |
| IUPAC Name | (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
| CAS Number | 1003887-62-4 |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| MDL Number | MFCD07374035 |
| SMILES | N[C@H]1CCOC2=C1C=CC=C2F |
(Data sourced from multiple chemical vendors)
Physicochemical and Chemical Properties
Direct experimental data on the physicochemical properties of (S)-8-fluorochroman-4-amine are not widely published. However, based on its structure and data from related compounds, the following properties can be predicted.
Predicted Physical Properties
| Property | Predicted Value / Description | Rationale / Notes |
| Physical Form | Liquid at room temperature. | Reported by some commercial suppliers. |
| Melting Point | Not available. Likely low-melting solid or liquid. | The hydrochloride salt is typically a solid. |
| Boiling Point | Not available. Expected to be >200 °C at atm. pressure. | High polarity due to amine and ether groups. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. | Typical for small amine-containing organic molecules. |
| pKa | Estimated 8.5 - 9.5 (for the conjugate acid) | Typical range for a primary benzylic amine. |
Chemical Properties and Stability
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Stability : The compound is expected to be stable under standard laboratory conditions. However, as a primary amine, it is susceptible to oxidation and may be light-sensitive over long-term storage.
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Storage : For optimal stability, it should be stored sealed in a dry, inert atmosphere at low temperatures (2-8°C is commonly recommended).
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Reactivity : The primary amine group is nucleophilic and will react with electrophiles such as aldehydes, ketones (to form imines), acyl chlorides, and isocyanates (to form amides and ureas, respectively). These reactions are fundamental to its use as a synthetic intermediate.
Synthesis and Manufacturing
A specific, peer-reviewed synthesis protocol for (S)-8-fluorochroman-4-amine is not publicly available. However, a logical and efficient synthetic route can be postulated based on established methodologies for the synthesis of chroman-4-ones and their subsequent stereoselective amination.
The most probable synthetic pathway begins with the corresponding ketone, 8-fluorochroman-4-one. This intermediate can then be converted to the chiral amine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-8-fluorochroman-4-amine.
Step-by-Step Methodological Considerations
Step 1: Synthesis of 8-Fluorochroman-4-one
The synthesis of the ketone intermediate is a critical first step. While various methods exist for chromanone synthesis, a common approach involves the reaction of a substituted phenol with an appropriate three-carbon electrophile followed by intramolecular cyclization.
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Reaction: 2-Fluorophenol is reacted with acrylonitrile via a Michael addition, typically catalyzed by a base like sodium hydroxide or Triton B.
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Work-up: The resulting 3-(2-fluorophenoxy)propanenitrile is isolated.
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Cyclization: The nitrile is then subjected to an intramolecular Friedel-Crafts acylation/cyclization. This is often achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which promotes hydrolysis of the nitrile to a carboxylic acid followed by cyclization to form the chromanone ring.
Step 2: Stereoselective Conversion to (S)-8-fluorochroman-4-amine
Achieving the desired (S)-stereochemistry at the C4 position is the most crucial transformation. There are several established methods for the asymmetric synthesis of primary amines from ketones.
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Method A: Asymmetric Reductive Amination:
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Amine Source: The ketone (8-fluorochroman-4-one) is reacted with a source of ammonia (e.g., ammonium formate, ammonia gas) or a protected amine like hydroxylamine.
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Reduction: The intermediate imine or oxime is then reduced asymmetrically. This can be achieved using a chiral catalyst system, such as a transition metal catalyst (e.g., Rhodium, Iridium) with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of ligand dictates the resulting stereochemistry.
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Method B: Chiral Auxiliary Approach:
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Condensation: The ketone is condensed with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine.
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Diastereoselective Reduction: The C=N double bond is reduced with a standard reducing agent (e.g., sodium borohydride). The steric influence of the chiral auxiliary directs the hydride attack, leading to a diastereomeric excess of one amine product.
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Deprotection: The chiral auxiliary is subsequently removed, typically by hydrogenolysis (e.g., H₂, Pd/C), to yield the final (S)-primary amine.
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Spectroscopic Characterization Profile
No specific spectral data has been published for (S)-8-fluorochroman-4-amine. The following section outlines the expected spectroscopic features based on its chemical structure and general principles of NMR and IR spectroscopy for amines and aromatic compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm). The fluorine at C8 will cause splitting of the adjacent proton at C7 (ortho coupling, ~7-10 Hz) and the proton at C5 (meta coupling, ~2-4 Hz).
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Benzylic Proton (1H, -CH(NH₂)-): A multiplet around 4.0-4.5 ppm. This proton is coupled to the two adjacent protons on C3.
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Methylene Protons (2H, -O-CH₂-): Two diastereotopic protons part of the dihydropyran ring, likely appearing as complex multiplets around 4.2-4.6 ppm.
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Methylene Protons (2H, -CH₂-CH(NH₂)-): Two diastereotopic protons at the C3 position, appearing as multiplets around 1.9-2.3 ppm.
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Amine Protons (2H, -NH₂): A broad singlet that can appear over a wide chemical shift range (typically 1.5-3.5 ppm). Its position is concentration-dependent, and the signal will disappear upon shaking the sample with D₂O.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (6C): Six signals in the aromatic region (~110-160 ppm). The carbon directly bonded to fluorine (C8) will show a large one-bond C-F coupling constant (~240-250 Hz). The adjacent carbons (C7, C8a) will show smaller two-bond C-F couplings.
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Benzylic Carbon (1C, -CH(NH₂)-): A signal around 45-55 ppm.
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Methylene Carbon (1C, -O-CH₂-): A signal around 65-75 ppm.
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Methylene Carbon (1C, -CH₂-CH(NH₂)-): A signal around 30-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region. These are due to the symmetric and asymmetric N-H stretching vibrations.
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C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
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N-H Bending: A medium-to-strong scissoring vibration is expected around 1580-1650 cm⁻¹.
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C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.
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C-F Stretching: A strong band for the C-F bond is expected in the 1000-1300 cm⁻¹ region.
Potential Pharmacological Profile
While direct pharmacological data for (S)-8-fluorochroman-4-amine is not available, extensive research on structurally similar chroman derivatives provides a strong basis for predicting its biological targets. The chroman scaffold is frequently employed in the design of ligands for central nervous system (CNS) receptors, with a particular emphasis on serotonin (5-HT) receptors.
Primary Target Hypothesis: Serotonin 5-HT1A Receptor
There is compelling evidence that fluorinated chroman derivatives act as high-affinity ligands for the serotonin 5-HT1A receptor. For instance, various 6-fluorochroman derivatives have been synthesized and evaluated as potent and selective 5-HT1A receptor antagonists.[1] Furthermore, other substituted chromans, such as 5-methoxy-3-(di-n-propylamino)chroman, have been identified as highly selective 5-HT1A ligands.[2]
The 5-HT1A receptor is a key G-protein coupled receptor (GPCR) involved in the modulation of mood, anxiety, and cognition. It serves as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala.
Caption: Hypothesized signaling pathway involving the 5-HT1A receptor.
Rationale for Pharmacological Activity
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Structural Analogy: The core chroman-4-amine structure is a bioisostere of the tetralin scaffold found in classic 5-HT1A ligands like 8-OH-DPAT.
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Role of Fluorine: The 8-fluoro substituent can influence receptor binding affinity and selectivity by altering electrostatic interactions within the binding pocket. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a derived drug.
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Stereochemistry: The (S)-configuration at the C4 position is critical. Biological targets are chiral, and often only one enantiomer of a drug will bind with high affinity and elicit the desired physiological response.
Based on these factors, (S)-8-fluorochroman-4-amine is likely a valuable chiral building block for developing novel antidepressants, anxiolytics, or antipsychotic agents that derive their activity from modulating the 5-HT1A receptor.
Safety, Handling, and Toxicology
No specific toxicology data for (S)-8-fluorochroman-4-amine is available. The following recommendations are based on the general hazards associated with aromatic amines and fluorinated organic compounds. A full, substance-specific Safety Data Sheet (SDS) should be consulted when available.
Hazard Identification
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Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye irritation or damage.
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GHS Pictograms (Anticipated): GHS05 (Corrosion), GHS07 (Exclamation Mark).
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing.
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Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.
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First Aid Measures
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If Inhaled: Move person to fresh air.
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If on Skin: Immediately wash with plenty of soap and water.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Conclusion
(S)-8-fluorochroman-4-amine is a specialized chiral intermediate with significant potential in the field of medicinal chemistry. While comprehensive, publicly available data is scarce, a detailed profile can be constructed through analysis of its structure and comparison with well-documented analogs. Its core value lies in the combination of the pharmacologically relevant chroman scaffold, the modulating effect of the 8-fluoro substituent, and the stereospecificity of the C4-amine. The strong body of evidence pointing towards the 5-HT1A receptor as a likely target for derivatives of this compound underscores its importance for the development of next-generation CNS therapeutics. Researchers utilizing this compound should proceed with the proposed synthetic and handling protocols while exercising due caution in the absence of complete experimental data.
References
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PubMed. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Retrieved January 29, 2026, from [Link]
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MDPI. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Retrieved January 29, 2026, from [Link]
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PubMed. The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman. Retrieved January 29, 2026, from [Link]
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MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Retrieved January 29, 2026, from [Link]
- Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
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PubMed. The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman. Retrieved January 29, 2026, from [Link]


